

Physical and chemical properties of monobutyl phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl dihydrogen phosphate*

Cat. No.: *B039005*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Monobutyl Phosphate

Introduction

Monobutyl phosphate (MBP), also known as **butyl dihydrogen phosphate**, is an organophosphate ester with the chemical formula C₄H₁₁O₄P.^[1] It is characterized by a butyl group attached to a phosphate moiety.^[1] MBP is often found in commercial preparations as a mixture with dibutyl phosphate (DBP), and this mixture is sometimes referred to as n-butyl acid phosphate.^{[2][3]} This compound and its mixtures are utilized in various industrial applications, including as a plasticizer, surfactant, emulsifying agent, and as a reagent in chemical synthesis.^[1] It also serves as a curing catalyst and accelerator in resins and coatings.^[3] This document provides a comprehensive overview of the core physical and chemical properties of monobutyl phosphate, detailed experimental protocols for its analysis and synthesis, and visualizations of key processes.

Physical and Chemical Properties

Monobutyl phosphate is typically a colorless to pale yellow liquid with a mild odor.^[1] It is soluble in water and a variety of organic solvents.^[1] The quantitative physical and chemical properties of monobutyl phosphate are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₄ H ₁₁ O ₄ P	[1] [4]
Molecular Weight	154.10 g/mol	[1] [4]
Appearance	Colorless to pale yellow liquid	[1]
Solubility	Soluble in water and various organic solvents	[1]
pKa	1.6 (at 25 °C)	[5]
CAS Number	1623-15-0	[1] [4]

Chemical Reactivity and Decomposition

Monobutyl phosphate is a relatively strong acid, as indicated by its low pKa value of 1.6.[\[5\]](#) As an organophosphate, it is susceptible to hydrolysis, which can cleave the butyl group to form butanol and phosphoric acid. This hydrolysis can be catalyzed by both acids and bases.[\[6\]](#) Organophosphates, in general, can react with strong reducing agents to form highly toxic and flammable phosphine gas.[\[7\]](#) Partial oxidation of monobutyl phosphate may lead to the release of toxic phosphorus oxides.[\[7\]](#)

In the context of nuclear fuel reprocessing, monobutyl phosphate is known as a degradation product of tributyl phosphate (TBP), the solvent used in the PUREX process.[\[8\]](#)[\[9\]](#) The formation of MBP and DBP from TBP is a significant concern as they can form stable complexes with metal ions, affecting the efficiency of the separation process.[\[6\]](#)

Experimental Protocols

Synthesis of n-Butyl Phosphate (Mono- and Di-ester Mixture)

A common method for synthesizing a mixture of n-butyl phosphate mono- and di-esters involves the reaction of n-butanol with phosphorus pentoxide.[\[10\]](#)

Materials:

- n-butanol
- Phosphorus pentoxide (P₂O₅)
- Polyphosphoric acid
- Phosphorous acid
- Nitrogen gas
- Reactor with stirring and temperature control

Procedure:

- Charge the reactor with n-butanol.
- Introduce nitrogen gas to create an inert atmosphere.
- Add a small amount of phosphorous acid while stirring until it completely dissolves.
- Slowly add polyphosphoric acid with continuous stirring.
- Add phosphorus pentoxide in batches, controlling the temperature to not exceed 50°C using cooling water.
- After the addition of phosphorus pentoxide, add another portion of phosphorous acid.
- Maintain the temperature at 55-60°C and stir for approximately 6 hours.
- Increase the temperature to 70-75°C and maintain for another 6 hours.
- Cool the reaction mixture to below 30°C.
- Filter the resulting solution to obtain the transparent, viscous liquid product containing a mixture of n-butyl phosphate mono- and di-esters.[\[10\]](#)

Determination of Monobutyl Phosphate by Ion-Pair Chromatography

This method is suitable for the determination of monobutyl phosphate and dibutyl phosphate in complex matrices like hazardous wastes.[\[11\]](#)

Materials and Equipment:

- High-Performance Liquid Chromatograph (HPLC)
- Preconcentration column
- Tetrahexylammonium bromide (ion-pairing agent)
- Mobile phase (e.g., buffered aqueous solution with an organic modifier)
- Standard solutions of monobutyl phosphate

Procedure:

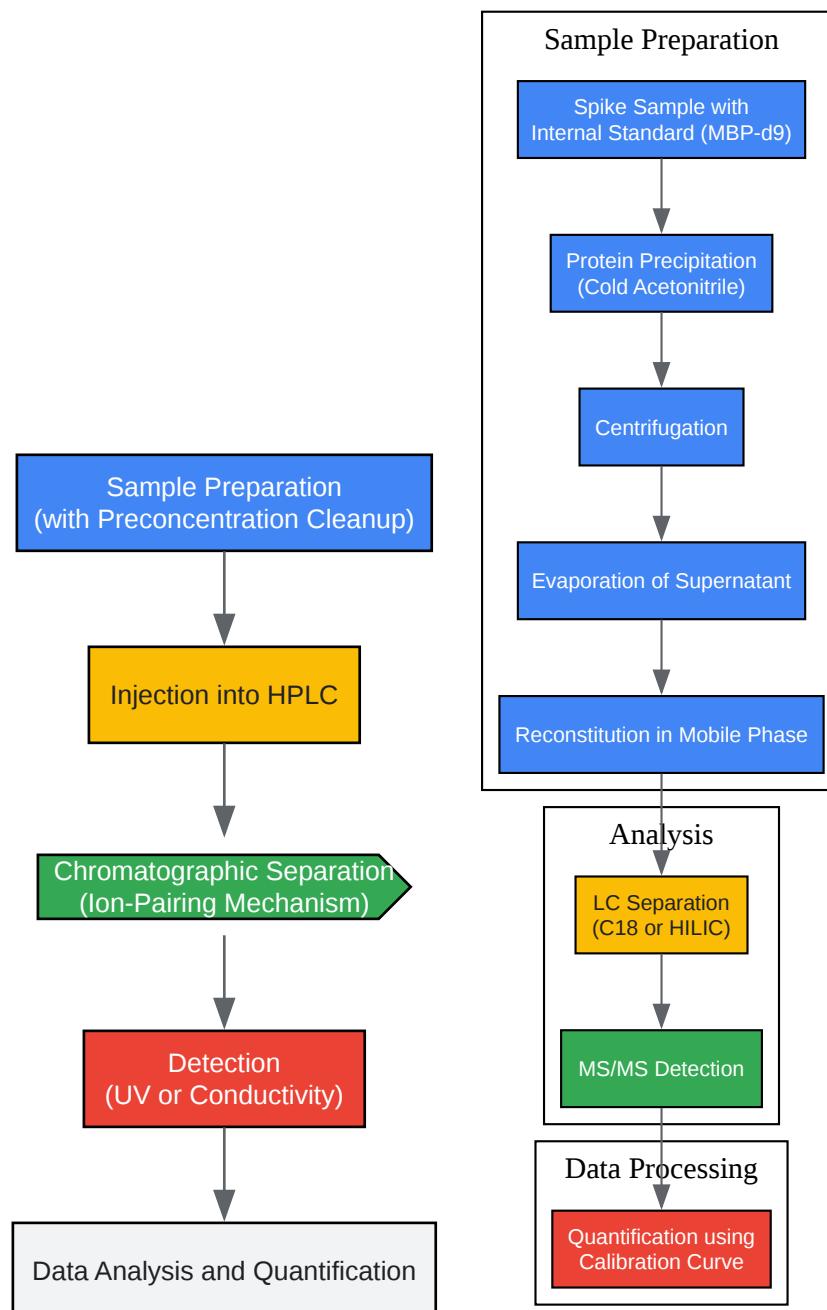
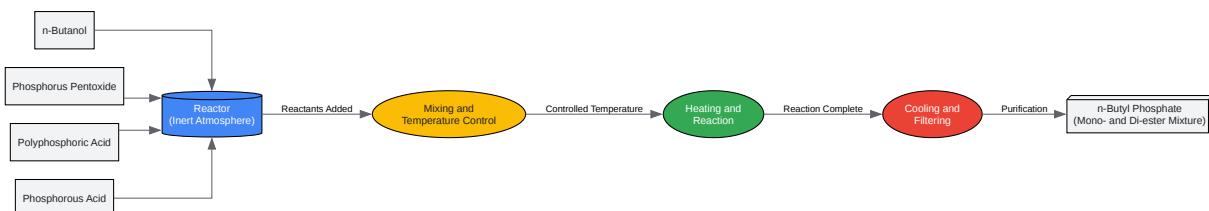
- Sample Preparation:
 - For complex matrices, a preconcentration column cleanup is employed to remove interfering substances.[\[11\]](#)
 - An aqueous sample is prepared and may be spiked with a known concentration of the analyte for recovery studies.
- Chromatographic Conditions:
 - The mobile phase contains an ion-pairing agent, such as tetrahexylammonium bromide, which forms a complex with the phosphate species.[\[11\]](#)
 - A suitable stationary phase, typically a reversed-phase column, is used.
- Analysis:
 - Inject a known volume of the prepared sample into the HPLC system.
 - The analytes are separated based on their interaction with the stationary phase and the ion-pairing agent in the mobile phase.

- Detection is typically achieved using a UV detector or a conductivity detector.[11]
- Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions.

Quantification of Monobutyl Phosphate by LC-MS/MS

This protocol provides a general framework for the quantification of monobutyl phosphate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (Monobutyl Phosphate-d9).[12]

Materials and Equipment:



- LC-MS/MS system
- Reversed-phase C18 or HILIC column[13]
- Monobutyl phosphate standard
- Monobutyl Phosphate-d9 (internal standard)
- Acetonitrile (cold)
- Methanol
- Nitrogen evaporator

Procedure:

- Preparation of Solutions:
 - Prepare primary stock solutions (1 mg/mL) of monobutyl phosphate and Monobutyl Phosphate-d9 in a suitable solvent like methanol.[12]
 - Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve.
 - Prepare a working solution of the internal standard at a fixed concentration.[12]

- Sample Preparation (Protein Precipitation):
 - To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution and vortex.[12]
 - Add 300 µL of cold acetonitrile to precipitate proteins.[12]
 - Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[12]
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[12]
 - Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- LC-MS/MS Analysis:
 - Set up the LC system with an appropriate column (e.g., C18 or HILIC for polar analytes). [13]
 - Develop a suitable gradient elution method.
 - Optimize the mass spectrometer parameters for the detection of monobutyl phosphate and its deuterated internal standard.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.[12]
 - Determine the concentration of monobutyl phosphate in the unknown samples by interpolating their peak area ratios from the calibration curve.[12]

Mandatory Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1623-15-0: Monobutyl phosphate | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. ihanskorea.com [ihanskorea.com]
- 4. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 7. N-BUTYL PHOSPHATE | 52933-01-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN101735266B - A kind of synthetic method of n-butyl phosphate mono-diester - Google Patents [patents.google.com]
- 11. akjournals.com [akjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of monobutyl phosphate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039005#physical-and-chemical-properties-of-monobutyl-phosphate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com